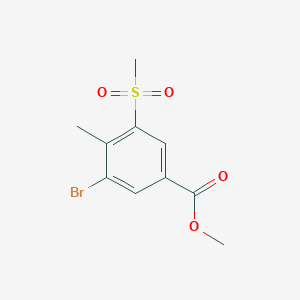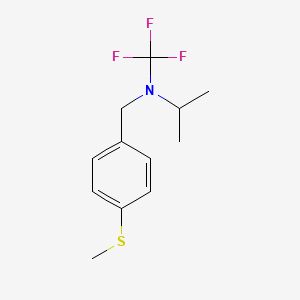
N-(4-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine is an organic compound that features a benzyl group substituted with a methylthio group and a trifluoromethyl group attached to a propan-2-amine backbone. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine typically involves multi-step organic reactions. One possible route could involve:
Starting Material: 4-(methylthio)benzyl chloride.
Nucleophilic Substitution: Reacting 4-(methylthio)benzyl chloride with trifluoromethylamine under basic conditions to form the intermediate.
Amine Alkylation: Alkylation of the intermediate with 2-bromopropane to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzyl derivatives, halobenzyl derivatives.
科学的研究の応用
Chemistry
Catalysis: Compounds with trifluoromethyl groups are often used as catalysts in various organic reactions.
Materials Science: These compounds can be used in the development of new materials with unique electronic properties.
Biology
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent due to its unique structural features.
Medicine
Therapeutic Agents: Potential use in the development of new drugs targeting specific biological pathways.
Industry
Chemical Manufacturing: Used as intermediates in the synthesis of more complex molecules.
作用機序
The mechanism of action of N-(4-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
N-(4-(methylthio)benzyl)-N-methylpropan-2-amine: Lacks the trifluoromethyl group.
N-(4-(methylthio)benzyl)-N-(trifluoromethyl)butan-2-amine: Has a longer alkyl chain.
Uniqueness
The presence of both the methylthio and trifluoromethyl groups in N-(4-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine imparts unique electronic and steric properties, making it distinct from similar compounds.
特性
分子式 |
C12H16F3NS |
|---|---|
分子量 |
263.32 g/mol |
IUPAC名 |
N-[(4-methylsulfanylphenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C12H16F3NS/c1-9(2)16(12(13,14)15)8-10-4-6-11(17-3)7-5-10/h4-7,9H,8H2,1-3H3 |
InChIキー |
GFCUDJIIBFGUNA-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC1=CC=C(C=C1)SC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


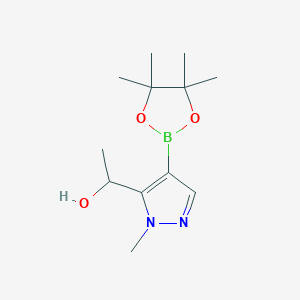

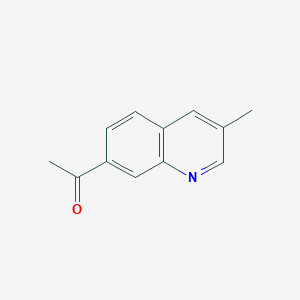
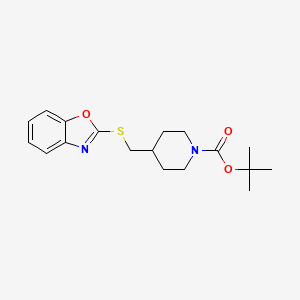
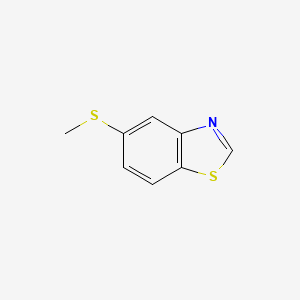
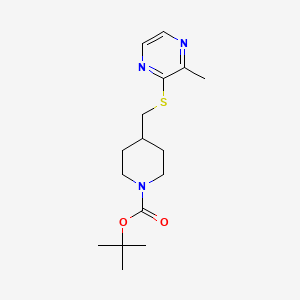
![3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one](/img/structure/B13969710.png)
![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B13969721.png)
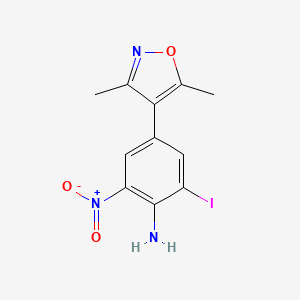

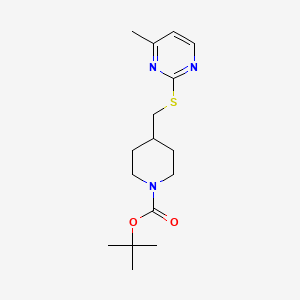
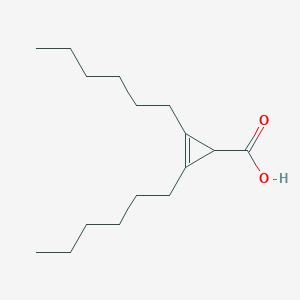
![1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B13969748.png)
